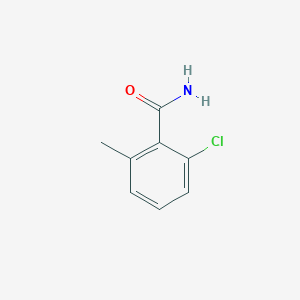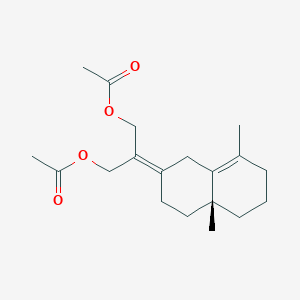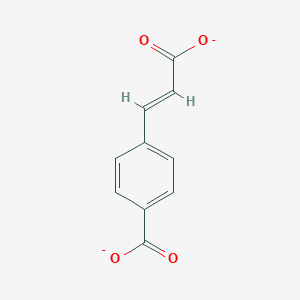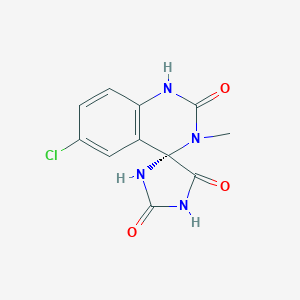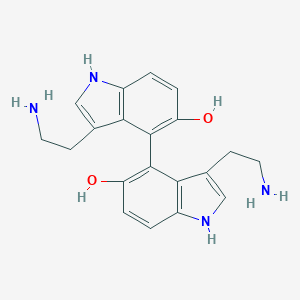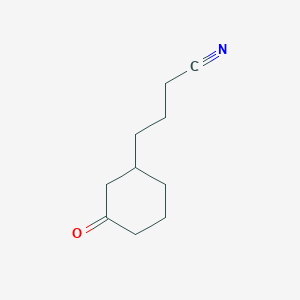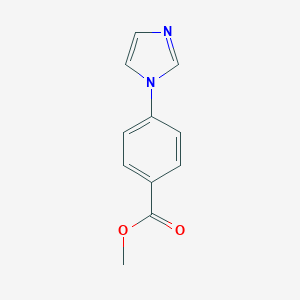![molecular formula C12H16O3 B034402 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid CAS No. 104483-03-6](/img/structure/B34402.png)
2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid
Vue d'ensemble
Description
Hydroxy(4-isobutylphenyl)acetic acid is a compound that belongs to the class of carboxylic acids It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy(4-isobutylphenyl)acetic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-isobutylphenylacetic acid. This reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under acidic conditions. Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to introduce the hydroxyl group into the 4-isobutylphenylacetic acid molecule.
Industrial Production Methods
Industrial production of Hydroxy(4-isobutylphenyl)acetic acid often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(4-isobutylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 4-isobutylphenylacetic acid or 4-isobutylbenzaldehyde.
Reduction: Formation of 4-isobutylphenylethanol.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
Hydroxy(4-isobutylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in developing new pharmaceutical agents with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Hydroxy(4-isobutylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit the cyclooxygenase (COX) enzymes, similar to ibuprofen, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
Hydroxy(4-isobutylphenyl)acetic acid can be compared with other similar compounds, such as:
Ibuprofen: Both compounds share a similar structure, but Hydroxy(4-isobutylphenyl)acetic acid has an additional hydroxyl group, which may confer different pharmacological properties.
Phenylacetic acid: A simpler structure lacking the isobutyl and hydroxyl groups, used as a precursor in organic synthesis.
2-Phenylpropionic acid: Another structurally related compound with different substituents on the aromatic ring.
Hydroxy(4-isobutylphenyl)acetic acid is unique due to its specific structural features, which may result in distinct biological activities and applications compared to its analogs.
Propriétés
Numéro CAS |
104483-03-6 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
Clé InChI |
JXPAIKLCYWSQED-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
Synonymes |
Benzeneacetic acid, -alpha--hydroxy-4-(2-methylpropyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


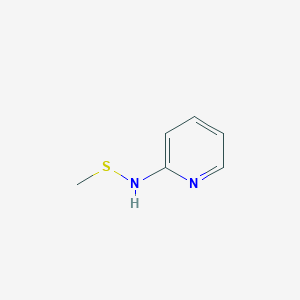
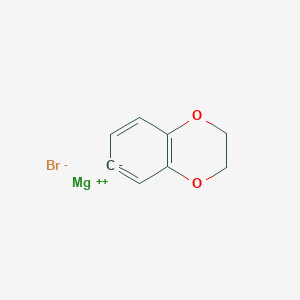


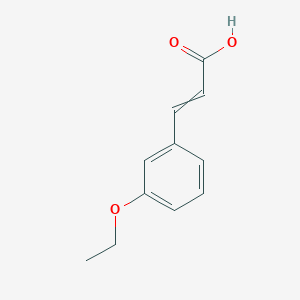
![2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B34335.png)
